molecular formula C8H10Cl2N2O B13249356 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine

4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine

Cat. No.: B13249356
M. Wt: 221.08 g/mol
InChI Key: ZVFXYPWAKYMDQC-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the synthesis of nucleotides. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a methoxyethyl group at position 2, and a methyl group at position 5 on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine typically involves the chlorination of a pyrimidine precursor. One common method includes the reaction of 2-(2-methoxyethyl)-5-methylpyrimidine with chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or methanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like 4-amino-6-chloro-2-(2-methoxyethyl)-5-methylpyrimidine can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with fewer chlorine atoms or altered functional groups.

Scientific Research Applications

4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, potentially inhibiting or modifying their function. The presence of chlorine atoms and the methoxyethyl group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-methylpyrimidine
  • 2-(2-Methoxyethyl)-5-methylpyrimidine
  • 4-Chloro-6-methyl-2-(2-methoxyethyl)pyrimidine

Uniqueness

4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties. The combination of chlorine atoms and the methoxyethyl group can enhance its reactivity and potential interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H10Cl2N2O

Molecular Weight

221.08 g/mol

IUPAC Name

4,6-dichloro-2-(2-methoxyethyl)-5-methylpyrimidine

InChI

InChI=1S/C8H10Cl2N2O/c1-5-7(9)11-6(3-4-13-2)12-8(5)10/h3-4H2,1-2H3

InChI Key

ZVFXYPWAKYMDQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)CCOC)Cl

Origin of Product

United States

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